methyl 4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-19-11-17-18-16(19)27(22,23)13-7-9-20(10-8-13)28(24,25)14-5-3-12(4-6-14)15(21)26-2/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHVLPRFPYZAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been known to exhibit cytotoxic activities against various tumor cell lines.
Result of Action
Related compounds have been shown to have cytotoxic activities against various tumor cell lines, suggesting potential anticancer effects.
Biological Activity
Methyl 4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that incorporates a triazole moiety and piperidine structure, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Piperidine Moiety : Associated with various pharmacological activities including analgesic and antipsychotic effects.
- Sulfonyl Groups : Enhance solubility and bioavailability of the compounds.
Antibacterial Activity
Recent studies have demonstrated that compounds containing triazole and piperidine structures exhibit significant antibacterial activity. For instance, derivatives of 4-methyl-4H-1,2,4-triazole have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | S. typhi | Moderate | 15.3 |
| Compound B | B. subtilis | Strong | 5.7 |
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The incorporation of sulfonyl groups has been shown to enhance the effectiveness of these compounds against fungal pathogens. For instance, a study highlighted the antifungal activity of triazole-based compounds with varying degrees of effectiveness against common fungi .
Anticancer Activity
The anticancer potential of triazole derivatives is significant. Studies have indicated that certain modifications to the triazole structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds derived from 1,2,4-triazoles displayed IC50 values in the low micromolar range against human cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HCT 116 (Colon) | 4.36 |
| Compound D | MCF7 (Breast) | 8.25 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide functionalities have shown inhibition against key enzymes such as urease and acetylcholinesterase (AChE), which are critical in various physiological processes .
- Membrane Disruption : The interaction with microbial membranes leads to increased permeability and cell death in bacteria and fungi.
- Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antibacterial Efficacy
In a controlled study evaluating the antibacterial efficacy of various triazole derivatives, this compound was tested against multiple strains. Results indicated a significant reduction in bacterial growth compared to controls .
Anticancer Evaluation
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited proliferation in HCT116 colon cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Triazole derivatives, including methyl 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine compounds, have shown significant antimicrobial activity. Studies indicate that triazole compounds can inhibit the growth of various bacterial strains and fungi, making them valuable in developing new antibiotics and antifungal agents .
Anticancer Activity
Research has indicated that triazole-containing compounds exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds similar to methyl 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine have been studied for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of triazole derivatives is critical for optimizing their biological activity. The sulfonamide and piperidine moieties within this compound contribute to its binding affinity and selectivity towards biological targets. Computational modeling and docking studies have been employed to predict how modifications to the structure can enhance efficacy and reduce toxicity .
Pharmaceutical Development
Formulation Studies
The solubility and bioavailability of methyl 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl derivatives are essential for their pharmaceutical application. Formulation strategies such as prodrug design have been explored to improve the pharmacokinetic profiles of these compounds. For instance, modifying the compound to enhance solubility has been shown to increase its absorption in vivo .
Clinical Trials
Some derivatives of triazole compounds are undergoing clinical trials for various therapeutic applications. These trials aim to evaluate their safety and efficacy in treating conditions like infections and specific types of cancer. The results from these studies will inform future drug development efforts .
Case Studies
Q & A
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic properties?
- Methodological Answer : Employ in silico tools like SwissADME to predict logP, bioavailability, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier permeability. Validate predictions with in vitro Caco-2 assays for absorption .
Contradiction and Reproducibility
Q. How to address variability in enzymatic inhibition results between research groups?
- Methodological Answer : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times. Use internal controls (e.g., known inhibitors like ketoconazole) in each assay. Perform meta-analyses of published data to identify confounding variables .
Q. What steps ensure reproducibility in crystallographic data for structural studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
